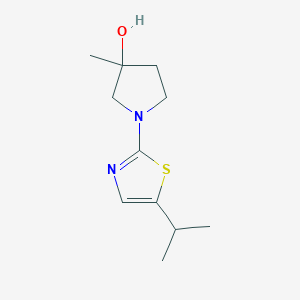
3-Methyl-1-(5-propan-2-yl-1,3-thiazol-2-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(5-propan-2-yl-1,3-thiazol-2-yl)pyrrolidin-3-ol is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPTP and has been found to have a variety of interesting properties that make it useful for a range of applications. In
作用機序
The mechanism of action of MPTP involves the selective destruction of dopaminergic neurons in the substantia nigra. MPTP is metabolized by monoamine oxidase B (MAO-B) to form the toxic metabolite MPP+, which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This leads to a reduction in dopamine levels in the striatum, which is associated with the parkinsonian-like symptoms observed in animal models. Additionally, MPTP has been found to produce changes in gene expression and protein levels in the brain, which may underlie its effects on behavior and physiology.
実験室実験の利点と制限
One of the main advantages of using MPTP in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms underlying Parkinson's disease and to test potential new treatments for the condition. Additionally, MPTP has been found to produce rewarding effects in animal models, making it useful for studying the neural circuits underlying drug addiction.
However, there are also some limitations to using MPTP in lab experiments. One of the main limitations is its toxicity, which requires careful handling and disposal procedures. Additionally, the parkinsonian-like symptoms induced by MPTP may not fully replicate the symptoms observed in human patients with Parkinson's disease, limiting its usefulness as a model for the condition.
将来の方向性
There are many potential future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms underlying MPTP-induced neurodegeneration. Additionally, MPTP may be useful for studying the neural circuits underlying drug addiction and for developing new treatments for addiction.
Another area of interest is the study of the biochemical and physiological effects of MPTP on the brain. This may lead to a better understanding of the mechanisms underlying Parkinson's disease and other neurological disorders. Finally, MPTP may be useful for studying the effects of environmental toxins on the brain and for developing new treatments for environmental toxin exposure.
合成法
The synthesis method for MPTP involves the reaction of 2-amino-5-methylthiazole with 2-bromo-1,3-propanediol, followed by the reaction of the resulting compound with 3-pyrrolidinone. The final product is then purified using column chromatography. This synthesis method has been well-established and has been used by many researchers to obtain high-quality MPTP for their experiments.
科学的研究の応用
MPTP has been studied for its potential use in a range of scientific research applications. One of the most well-known applications of MPTP is in the study of Parkinson's disease. MPTP has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to a parkinsonian-like syndrome in animal models. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential new treatments for the condition.
MPTP has also been studied for its potential use in the study of drug addiction. It has been found to produce rewarding effects in animal models, and has been used to study the neural circuits underlying drug addiction. Additionally, MPTP has been studied for its potential use in the study of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
3-methyl-1-(5-propan-2-yl-1,3-thiazol-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8(2)9-6-12-10(15-9)13-5-4-11(3,14)7-13/h6,8,14H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPMPDEDSQWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)N2CCC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)
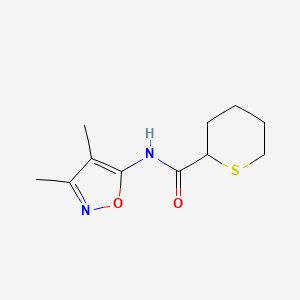
![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
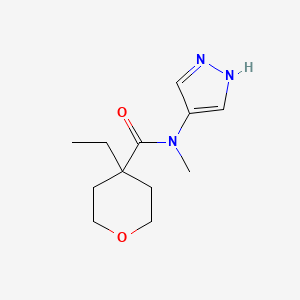
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)
![1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol](/img/structure/B7360595.png)
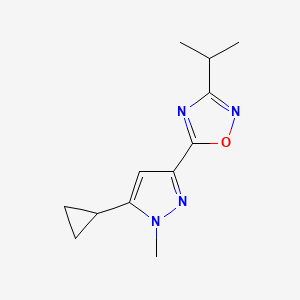
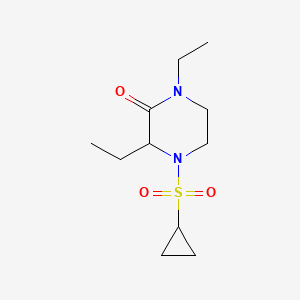
![3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B7360620.png)

![N-[1-(1,1-dioxothian-4-yl)ethyl]-1-methylcyclobutan-1-amine](/img/structure/B7360627.png)